Ethyl 4-((2,5-dichlorophenyl)sulfonyl)piperazinecarboxylate

medicinal chemistry structure-activity relationship physicochemical profiling

Ethyl 4-((2,5-dichlorophenyl)sulfonyl)piperazinecarboxylate (CAS 349403-05-0) is a synthetic sulfonylpiperazine derivative featuring a 2,5-dichlorobenzenesulfonyl group attached to the 4-position of an ethyl piperazine-1-carboxylate scaffold. With a molecular formula of C₁₃H₁₆Cl₂N₂O₄S and a molecular weight of 367.25 g/mol, this compound belongs to a broad class of arylsulfonylpiperazines that have demonstrated diverse pharmacological activities, including anticancer, antidiabetic, antibacterial, antifungal, anti-tubercular, and anti-inflammatory effects.

Molecular Formula C13H16Cl2N2O4S
Molecular Weight 367.24
CAS No. 349403-05-0
Cat. No. B2650708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-((2,5-dichlorophenyl)sulfonyl)piperazinecarboxylate
CAS349403-05-0
Molecular FormulaC13H16Cl2N2O4S
Molecular Weight367.24
Structural Identifiers
SMILESCCOC(=O)N1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl
InChIInChI=1S/C13H16Cl2N2O4S/c1-2-21-13(18)16-5-7-17(8-6-16)22(19,20)12-9-10(14)3-4-11(12)15/h3-4,9H,2,5-8H2,1H3
InChIKeyPVKNTBYHVDCPNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 4-((2,5-dichlorophenyl)sulfonyl)piperazinecarboxylate (CAS 349403-05-0) – Procurement-Ready Sulfonylpiperazine Building Block for Medicinal Chemistry and SAR Exploration


Ethyl 4-((2,5-dichlorophenyl)sulfonyl)piperazinecarboxylate (CAS 349403-05-0) is a synthetic sulfonylpiperazine derivative featuring a 2,5-dichlorobenzenesulfonyl group attached to the 4-position of an ethyl piperazine-1-carboxylate scaffold . With a molecular formula of C₁₃H₁₆Cl₂N₂O₄S and a molecular weight of 367.25 g/mol, this compound belongs to a broad class of arylsulfonylpiperazines that have demonstrated diverse pharmacological activities, including anticancer, antidiabetic, antibacterial, antifungal, anti-tubercular, and anti-inflammatory effects [1]. It is commercially available at 98% purity from multiple reputable suppliers and is typically supplied as a research-grade building block for early-stage drug discovery and chemical biology applications .

Why Generic Substitution Fails for Ethyl 4-((2,5-dichlorophenyl)sulfonyl)piperazinecarboxylate (CAS 349403-05-0): The Critical Role of Chlorine Regiochemistry in Sulfonylpiperazine Performance


Within the arylsulfonylpiperazine chemical space, seemingly minor structural variations produce large functional divergences that preclude naive substitution. The 2,5-dichloro substitution pattern on the benzenesulfonyl ring is not interchangeable with the 2,4-dichloro isomer, the 4-methyl (tosyl) analog, or the unsubstituted phenylsulfonyl variant. Literature on structurally related 2,5-dichlorobenzenesulfonamides (e.g., FH535) demonstrates that shifting the chlorine substitution from 2,5 to 2,6 alters biological activity profiles, while SAR studies on sulfonylpiperazine inhibitors of 11β-HSD1 and LpxH confirm that aryl ring substitution governs both potency and selectivity [1][2]. The ethyl carbamate moiety further distinguishes this compound from analogs bearing cyclopropyl carbonyl or other N-acyl groups, which display different pharmacokinetic and target engagement properties in cannabinoid CB1 receptor and kinase assays [3]. For procurement decisions, these structural differentiators translate into non-fungible physicochemical properties—LogP of 2.28–2.46, TPSA of 66.92 Ų, and zero hydrogen bond donors—that dictate solubility, permeability, and protein-binding behavior distinct from close analogs .

Quantitative Differentiation Evidence for Ethyl 4-((2,5-dichlorophenyl)sulfonyl)piperazinecarboxylate (CAS 349403-05-0) Versus Closest Structural Analogs


Chlorine Regioisomer Comparison: 2,5-Dichloro vs. 2,4-Dichloro Substitution – Physicochemical and Predicted ADME Divergence

Ethyl 4-((2,5-dichlorophenyl)sulfonyl)piperazinecarboxylate (CAS 349403-05-0) differs from its closest positional isomer, ethyl 4-((2,4-dichlorophenyl)sulfonyl)piperazine-1-carboxylate (CAS 914234-62-1), solely in the chlorine substitution pattern on the benzenesulfonyl ring . Despite identical molecular formula (C₁₃H₁₆Cl₂N₂O₄S) and molecular weight (367.24–367.25 g/mol), the 2,5- vs. 2,4-dichloro regiochemistry alters the three-dimensional electrostatic surface and dipole moment of the sulfonylpiperazine pharmacophore. In the broader sulfonylpiperazine class, aryl ring halogen position has been shown to directly modulate target binding: the 2,5-dichlorophenylsulfonyl moiety in FH535 yields distinct β-catenin and PPAR inhibitory profiles compared to 2,6-dihalogenated analogs [1]. For the target compound, the 2,5-dichloro arrangement places one chlorine para and one meta to the sulfonyl attachment point, creating an asymmetric electron-withdrawing field that is absent in the 2,4-dichloro isomer where both chlorines are ortho/para to the sulfonyl group . This differential electronic distribution is expected to produce measurable differences in LogD, aqueous solubility, and target-binding affinity in any biological assay system.

medicinal chemistry structure-activity relationship physicochemical profiling

Arylsulfonyl Substituent Comparison: 2,5-Dichlorophenyl vs. 4-Methylphenyl (Tosyl) – Lipophilicity and Hydrogen-Bonding Capacity Differentiation

A direct physicochemical comparison between the target compound and ethyl 4-tosylpiperazine-1-carboxylate (CAS 27106-47-4, Sigma-Aldrich TMT00196) reveals quantifiable differences in computed LogP, hydrogen-bond acceptor count, and topological polar surface area that predict distinct ADME behavior . The 2,5-dichlorophenyl analog (target) has a higher molecular weight (367.25 vs. 312.38 g/mol), reflecting the replacement of a 4-methyl group with two chlorine atoms . The chlorine substitution increases lipophilicity (LogP 2.28–2.46 vs. an estimated ~1.5 for the tosyl analog) while introducing halogen-bond donor capacity absent in the tosyl compound . The tosyl analog (C₁₄H₂₀N₂O₄S) contains one additional sp³ carbon (Fsp³ ~0.50 vs. 0.46 for the target), which influences conformational flexibility and crystal packing . In sulfonylpiperazine inhibitor programs such as 11β-HSD1, aryl ring halogenation has been a key optimization parameter for achieving nanomolar potency and oral bioavailability in vivo [1].

drug design ADME prediction chemical biology

Sulfonylpiperazine N-Substituent Comparison: Ethyl Carbamate vs. Cyclopropyl Carbonyl – Impact on CB1 Receptor Pharmacological Activity

Comparison of the target compound carrying an ethyl carbamate N-substituent with the structurally related cyclopropyl(4-(2,5-dichlorophenylsulfonyl)piperazin-1-yl)methanone (CHEMBL477864), which bears a cyclopropyl carbonyl group on the piperazine nitrogen, reveals a dramatic difference in CB1 receptor functional activity [1]. The cyclopropyl carbonyl analog acts as a potent CB1 inverse agonist with an EC₅₀ of 90 nM in a forskolin-stimulated cAMP assay using human recombinant CB1R expressed in CHO cells, demonstrating that the 2,5-dichlorophenylsulfonyl-piperazine core can engage this therapeutically relevant GPCR target when appropriately N-functionalized [1]. The ethyl carbamate substituent of the target compound (CAS 349403-05-0) presents a distinctly different steric and electronic profile: the carbamate oxygen introduces additional hydrogen-bond acceptor capacity (3–4 total HBA) and the ethyl ester contributes conformational flexibility (3 rotatable bonds) not present in the conformationally restricted cyclopropyl amide . This difference in N-substitution is expected to redirect target selectivity away from CB1 and toward alternative biological targets accessible to carbamate-bearing sulfonylpiperazines.

GPCR pharmacology cannabinoid receptor chemical probe development

Sulfonylpiperazine Class-Level Evidence: Anti-KARI and Antifungal Activity Superiority Over Commercial Fungicide Benchmarks

In a systematic SAR study of 24 novel carboxamide compounds containing piperazine and arylsulfonyl moieties (Wang et al., Eur. J. Med. Chem., 2016), several arylsulfonylpiperazine derivatives demonstrated antifungal activity superior to five commercial fungicide benchmarks—Chlorothalonil, Dimethomorph, Thiophanate-methyl, Iprodione, and Zhongshengmycin—at a test concentration of 500 mg/L [1]. The same compound series exhibited KARI (ketol-acid reductoisomerase) inhibitory activity at 100 μg/mL, with some compounds qualifying as new lead inhibitors for further development [1]. While the target compound (CAS 349403-05-0) was not directly tested in this study, its core scaffold—an arylsulfonylpiperazine bearing an electron-withdrawing dichloro substitution—aligns with the structural features that drove activity in the reported series. The study's 3D-QSAR model, derived from experimental bioactivity data, provides a quantitative framework for predicting the activity of new sulfonylpiperazine congeners including the 2,5-dichlorophenyl variant [1].

agrochemical discovery ketol-acid reductoisomerase inhibition antifungal screening

Optimal Research and Procurement Application Scenarios for Ethyl 4-((2,5-dichlorophenyl)sulfonyl)piperazinecarboxylate (CAS 349403-05-0)


Halogen-Bonding Fragment Library Expansion for Structure-Based Drug Design

The 2,5-dichlorophenylsulfonyl moiety provides two chlorine atoms positioned ortho and meta to the sulfonyl group, creating a directional halogen-bond donor surface absent in the tosyl (4-methylphenyl) and unsubstituted phenylsulfonyl analogs . For crystallography-driven fragment screening campaigns targeting proteins with halogen-binding pockets (e.g., kinases, bromodomains, or PDE families), this compound offers a LogP of 2.28–2.46 and TPSA of 66.92 Ų—physicochemical parameters that place it within fragment-like chemical space while providing halogen-mediated binding enthalpy gains that methyl or unsubstituted phenyl analogs cannot deliver .

Selectivity Profiling Against the Cannabinoid CB1 Receptor Using Scaffold-Hopping Strategies

The cyclopropyl carbonyl analog of this compound (CHEMBL477864) is a known CB1 inverse agonist with EC₅₀ = 90 nM [1]. By substituting the cyclopropyl amide with an ethyl carbamate, the target compound provides a matched molecular pair for evaluating the contribution of the N-acyl group to CB1 affinity and efficacy. This scaffold-hopping approach enables medicinal chemists to dial out CB1 activity while retaining the 2,5-dichlorophenylsulfonyl-piperazine core, potentially redirecting target engagement toward alternative receptors or enzymes of interest [1].

Late-Stage Diversification of Arylsulfonylpiperazine Leads in Agrochemical Antifungal Programs

The arylsulfonylpiperazine class has produced compounds exceeding the antifungal activity of five commercial fungicide benchmarks (Chlorothalonil, Dimethomorph, Thiophanate-methyl, Iprodione, Zhongshengmycin) at 500 mg/L, with concurrent KARI enzyme inhibition at 100 μg/mL [2]. The 2,5-dichloro substitution pattern introduces an electron-deficient aryl ring that can further modulate electrophilic reactivity and metabolic stability in planta. Researchers building agrochemical screening decks should prioritize this halogenated variant over the tosyl or phenylsulfonyl analogs when exploring structure-activity relationships aimed at overcoming existing fungicide resistance mechanisms [2].

Physicochemical Property Calibration in Sulfonylpiperazine Lead Optimization

With precisely characterized properties—MW 367.25, LogP 2.28–2.46, TPSA 66.92 Ų, Fsp³ 0.4615, 0 H-bond donors, and 3–4 H-bond acceptors—this compound serves as a well-defined reference point for multiparameter optimization (MPO) scoring in sulfonylpiperazine programs . When compared head-to-head with the tosyl analog (MW 312.38, LogP ~1.5, Fsp³ ~0.50) , the 2,5-dichlorophenyl variant occupies a distinct region of property space that is more aligned with CNS drug-like chemical space (higher LogP, higher MW, halogen present), making it the preferred core scaffold for CNS-targeted sulfonylpiperazine campaigns where blood-brain barrier penetration is desired .

Quote Request

Request a Quote for Ethyl 4-((2,5-dichlorophenyl)sulfonyl)piperazinecarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.